molecular formula C21H20N2O B14560847 1-(Butylideneamino)-4,6-diphenylpyridin-2(1H)-one CAS No. 61777-33-1

1-(Butylideneamino)-4,6-diphenylpyridin-2(1H)-one

Cat. No.: B14560847
CAS No.: 61777-33-1
M. Wt: 316.4 g/mol
InChI Key: HUPGVASFXSYLEP-UHFFFAOYSA-N
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Description

1-(Butylideneamino)-4,6-diphenylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with butylideneamino and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylideneamino)-4,6-diphenylpyridin-2(1H)-one typically involves the condensation of 4,6-diphenyl-2-pyridone with butylideneamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Butylideneamino)-4,6-diphenylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(Butylideneamino)-4,6-diphenylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(Butylideneamino)-4,6-diphenylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diphenyl-2-pyridone: A precursor in the synthesis of 1-(Butylideneamino)-4,6-diphenylpyridin-2(1H)-one.

    Butylideneamine: Another precursor used in the synthesis.

    Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butylideneamino and diphenyl groups on the pyridine ring sets it apart from other pyridine derivatives, making it a valuable compound for various research applications.

Properties

CAS No.

61777-33-1

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

1-(butylideneamino)-4,6-diphenylpyridin-2-one

InChI

InChI=1S/C21H20N2O/c1-2-3-14-22-23-20(18-12-8-5-9-13-18)15-19(16-21(23)24)17-10-6-4-7-11-17/h4-16H,2-3H2,1H3

InChI Key

HUPGVASFXSYLEP-UHFFFAOYSA-N

Canonical SMILES

CCCC=NN1C(=CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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